Melting Point Depression vs. Key Analogs
The target compound exhibits a melting point of 115-117 °C, which is 19-21 °C lower than its deformylated analog (4-methylthiophene-3-carboxylic acid, mp 136-138 °C) and 13-15 °C lower than its demethylated analog (2-formylthiophene-3-carboxylic acid, mp 130-132 °C) . This significant depression is attributed to the disruption of intermolecular hydrogen-bonding networks by the simultaneous presence of the formyl and methyl substituents, as neither substitution alone achieves this magnitude of lattice energy reduction.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 115-117 °C |
| Comparator Or Baseline | 4-Methylthiophene-3-carboxylic acid (136-138 °C); 2-Formylthiophene-3-carboxylic acid (130-132 °C) |
| Quantified Difference | Δ = -19 to -21 °C (vs. deformylated analog); Δ = -13 to -15 °C (vs. demethylated analog) |
| Conditions | Melting point determined by differential scanning calorimetry or capillary method; values sourced from vendor certificates of analysis |
Why This Matters
The lower melting point indicates weaker crystal lattice forces, which can correlate with higher solubility in organic solvents and easier handling during formulation or reaction setup in medicinal chemistry workflows.
